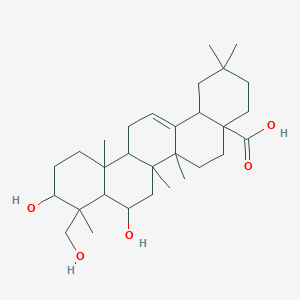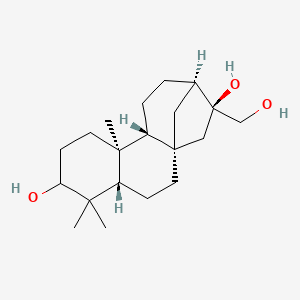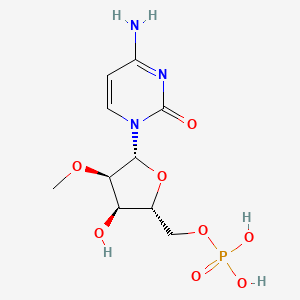
8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uncargenin C is a natural product found in Salsola baryosma, Caroxylon imbricatum, and other organisms with data available.
科学的研究の応用
DNA Repair and Immune Function Enhancement : Extracts of Uncaria tomentosa, including C-Med-100, have been shown to enhance DNA repair and immune function. This was demonstrated in both animal models and human volunteer studies. The extract was found to decrease DNA damage and increase DNA repair, as well as enhance lymphocyte proliferation, without any observed toxic responses (Sheng, Li, Holmgren, & Pero, 2001).
Reduction of Chemotherapy-Induced Toxicity : Another study highlighted that Uncaria tomentosa extracts could reduce the toxicity of chemotherapy in rats, including enhancing the recovery of white blood cells and DNA repair post-irradiation. This suggests a potential role for these extracts in supporting patients undergoing chemotherapy (Sheng, Bryngelsson, & Pero, 2000).
Antileukemic Activity : A study on the application of relay C−H oxidation logic to polyhydroxylated oleanane triterpenoids, including uncargenin C, uncovered anti-leukemic activity of a synthetic intermediate. This suggests potential applications in cancer treatment (Berger et al., 2020).
Stimulation of Myeloid Progenitor Cells : Uncaria tomentosa has been shown to stimulate the proliferation of myeloid progenitor cells, which could be beneficial in treating neutropenia, a common side effect of chemotherapy. This was observed in both in vivo mouse models and in vitro human stem cell assays (Farias et al., 2011).
Inhibition of Cancer Cell Proliferation : Research on the hooks of Uncaria rhynchophylla, a species related to Uncaria tomentosa, identified compounds that inhibited phospholipase Cgamma1 and, consequently, the proliferation of human cancer cells. This finding suggests a potential avenue for cancer treatment (Lee et al., 2000).
Safety and Hazards
Uncargenin C should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
8,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-21-26(3)10-9-22(33)27(4,17-31)23(26)20(32)16-29(21,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRLUGUSXUFEDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)CO)O)C)O)C)C2C1)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of uncargenin C and where has it been found?
A1: Uncargenin C is characterized as 3β,6β,23-trihydroxyolean-12-en-28-oic acid []. This means it possesses a pentacyclic triterpenoid skeleton with a carboxylic acid group at position 28 and hydroxyl groups at positions 3, 6, and 23. It has been isolated from plants like Uncaria rhynchophylla [] and Turpinia arguta [].
Q2: Does uncargenin C show any biological activity?
A2: While specific mechanistic studies are limited, uncargenin C, alongside other compounds, was identified in an extract of Uncaria rhynchophylla that demonstrated inhibitory effects on nitric oxide production in LPS-activated RAW264.7 cells []. This suggests potential anti-inflammatory properties, but further research is needed to confirm this and understand the underlying mechanisms.
Q3: Are there other pentacyclic triterpenoids similar to uncargenin C?
A3: Yes, several structurally related pentacyclic triterpenoids have been identified alongside uncargenin C. For example, uncargenin A and uncargenin B were also isolated from Uncaria rhynchophylla []. Additionally, compounds like asiatic acid and arjunolic acid share structural similarities and have been found in some of the same plant sources [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)





![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

